molecular formula C3H8N2O3 B1678115 Dimethylolurea CAS No. 140-95-4

Dimethylolurea

Cat. No.: B1678115
CAS No.: 140-95-4
M. Wt: 120.11 g/mol
InChI Key: QUBQYFYWUJJAAK-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms of Dimethylolurea

This compound, systematically named 1,3-bis(hydroxymethyl)urea , is a hydroxymethyl derivative of urea. Its molecular formula is $$ \text{C}3\text{H}8\text{N}2\text{O}3 $$, with a molecular weight of 120.11 g/mol. The compound is recognized by multiple synonyms, reflecting its diverse industrial applications and historical nomenclature (Table 1).

Table 1: Synonyms of this compound

Synonym Source Reference
Oxymethurea
N,N'-Bis(hydroxymethyl)urea
Carbamol
1,3-Dimethylolurea
Metural

The IUPAC name emphasizes the substitution pattern: two hydroxymethyl groups (-CH$$_2$$OH) are attached to the nitrogen atoms at positions 1 and 3 of the urea backbone. This nomenclature distinguishes it from isomeric forms, such as 1,1-bis(hydroxymethyl)urea, which is less common.

Historical Development and Classification

This compound emerged as a critical intermediate in the early 20th-century development of urea-formaldehyde (UF) resins . The foundational work on UF chemistry began in the 1920s, driven by industrial demand for synthetic adhesives and coatings. German and British chemists pioneered the condensation of urea with formaldehyde, identifying this compound as a key hydroxymethylation product.

The compound’s classification hinges on its role in polymerization:

  • Intermediate : Formed during the alkaline hydroxymethylation stage of UF resin synthesis.
  • Crosslinker : Enables covalent bonding in cellulose-based materials, contributing to wrinkle-resistant textiles.

Historically, this compound’s utility expanded beyond resins. By the 1940s, it was employed in tanning, photographic developers, and slow-release fertilizers.

Position within Urea-Formaldehyde Chemistry

This compound occupies a central role in UF resin synthesis, a two-step process:

  • Hydroxymethylation : Urea reacts with formaldehyde under alkaline conditions to form monomethylolurea and this compound:
    $$
    \text{NH}2\text{CONH}2 + 2\text{HCHO} \rightarrow \text{HOCH}2\text{NHCONHCH}2\text{OH}
    $$
    This step is reversible, with reaction rates influenced by pH and temperature.

  • Condensation : Under acidic conditions, this compound undergoes dehydration to form methylene bridges, creating a polymer network.

Table 2: Key Reactions in UF Resin Synthesis

Step Conditions Product
Hydroxymethylation pH 7–8, 90°C This compound
Condensation pH 4–5, 70–80°C Methylene-linked polymers

This compound’s reactivity stems from its two hydroxymethyl groups, which facilitate crosslinking in adhesives and textiles.

Structural Significance in Organic Chemistry

The molecular structure of this compound ($$ \text{HOCH}2\text{NHCONHCH}2\text{OH} $$) confers unique properties:

  • Hydrogen Bonding : The hydroxyl and urea groups engage in intra- and intermolecular hydrogen bonds, enhancing solubility in water (150 g/L at 25°C). Theoretical studies using density functional theory (DFT) reveal O–H∙∙∙O and N–H∙∙∙O interactions stabilize aqueous clusters.
  • Reactivity : Hydroxymethyl groups undergo nucleophilic substitution, enabling covalent bonding with cellulose hydroxyls in textile finishing.
  • Thermal Stability : Decomposes above 125°C, releasing formaldehyde—a trait critical for controlled polymerization.

Figure 1: Structural Features of this compound

  • Backbone : Urea core ($$ \text{NHCONH} $$).
  • Substituents : Hydroxymethyl groups at N1 and N3.
  • Functional Groups : Two primary alcohols, one secondary amine.

This structure underpins its dual role as a monomer and crosslinker in polymer chemistry.

Properties

IUPAC Name

1,3-bis(hydroxymethyl)urea
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InChI

InChI=1S/C3H8N2O3/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBQYFYWUJJAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)NCO)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H8N2O3
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Related CAS

28301-26-0
Record name Urea, N,N′-bis(hydroxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID6025141
Record name 1,3-Dimethylolurea
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Molecular Weight

120.11 g/mol
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Physical Description

Liquid
Record name Urea, N,N'-bis(hydroxymethyl)-
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Vapor Pressure

0.00000399 [mmHg]
Record name Dimethylol urea
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CAS No.

140-95-4
Record name Dimethylolurea
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Record name Oxymethurea
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Record name Dimethylolurea
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Record name Urea, N,N'-bis(hydroxymethyl)-
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Record name 1,3-bis(hydroxymethyl)urea
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Record name OXYMETHUREA
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Preparation Methods

Hydroxymethylation: The Primary Synthesis Pathway

The formation of dimethylolurea proceeds via a two-step nucleophilic addition mechanism. In the initial stage, urea reacts with formaldehyde to produce monomethylolurea (MMU), which subsequently undergoes further hydroxymethylation to yield this compound (DMU). The equilibrium constants for these reactions are highly pH-dependent, with alkaline conditions (pH 8–9) favoring hydroxymethylation over condensation:

$$
\text{Urea} + \text{HCHO} \rightleftharpoons \text{MMU} \quad (K1 = 0.45 \, \text{at}\, 25^\circ\text{C})
$$
$$
\text{MMU} + \text{HCHO} \rightleftharpoons \text{DMU} \quad (K
2 = 0.28 \, \text{at}\, 25^\circ\text{C})
$$

13C-NMR studies reveal that under alkaline conditions, the hydroxymethylation proceeds with 85–90% selectivity for DMU when the formaldehyde-to-urea (F/U) molar ratio exceeds 2:1. However, excess formaldehyde (F/U > 2.5) risks forming trimethylolurea (TMU), which complicates purification.

Competing Condensation Reactions

At temperatures above 60°C or under acidic conditions (pH < 6), methylol groups undergo condensation via two pathways:

  • Methylene bridge formation :
    $$
    2 \, \text{DMU} \rightarrow \text{Methylene-bridged dimer} + \text{H}_2\text{O}
    $$
  • Etherification :
    $$
    \text{DMU} + \text{DMU} \rightarrow \text{Dimethylene ether-bridged dimer} + \text{H}_2\text{O}
    $$

Chromatographic analyses demonstrate that ether linkages constitute up to 35% of side products when reactions proceed at neutral pH.

Industrial Synthesis Methods

Alkaline Batch Process (Patent CN103242201A)

The patented method achieves an 80% yield of DMU through optimized parameter control:

Parameter Optimal Range Effect on Yield
Temperature 25–75°C Maximizes hydroxymethylation rate
pH 8.5–9.5 Suppresses condensation
Reaction time 1–3 hours Balances completion vs. side reactions
F/U molar ratio 2.0–2.2 Minimizes TMU formation

Procedure :

  • Charge formaldehyde (37% aqueous) and urea into reactor at 25°C.
  • Adjust pH to 9.0 with NaOH (10% w/w).
  • Heat to 50°C over 30 minutes, maintain until turbidity appears (indicating DMU precipitation).
  • Cool to 25°C, filter, and wash with cold ethanol to remove unreacted monomers.

Acidic Recrystallization Method

Developed for high-purity DMU (>98%), this approach uses phosphoric acid catalysis:

  • React urea and formaldehyde (F/U = 2.1) at pH 4.5–5.0 (adjusted with H3PO4).
  • Maintain at 40°C for 2 hours to form MMU.
  • Gradually raise pH to 7.0 with NH4OH, triggering DMU crystallization.
  • Recrystallize from ethanol/water (1:3 v/v) to remove oligomers.

Critical Process Parameters

Molar Ratio Optimization

Experimental data from chromatographic studies demonstrate the impact of F/U ratios on product distribution:

F/U Ratio DMU Yield (%) TMU Content (%) Condensates (%)
1.5 62 <1 37
2.0 78 3 19
2.5 81 12 7
3.0 75 18 7

Temperature-PH Interplay

The synergistic effects of temperature and pH were quantified via 15N-NMR spectroscopy:

Temperature (°C) pH DMU Formation Rate (mol/L·min) Half-life (min)
25 8.5 0.021 33
40 8.5 0.045 15
60 8.5 0.098 7
60 7.5 0.032 22

Advanced Purification Techniques

Solvent Extraction

A ternary solvent system (water/ethanol/ethyl acetate) effectively separates DMU from byproducts:

  • Dissolve crude product in hot ethanol (60°C).
  • Add ethyl acetate (1:2 v/v) to precipitate TMU.
  • Cool to 0°C to crystallize DMU (95% purity).

Chromatographic Methods

Size-exclusion chromatography (SEC) with DMF/LiCl eluent resolves DMU from oligomers:

  • Column: PLgel Mixed-D (3 μm)
  • Eluent: DMF + 0.5% LiCl
  • Flow rate: 0.8 mL/min
  • Detection: RI at 40°C

This method achieves baseline separation of DMU (Rt = 12.3 min) from MMU (Rt = 14.1 min) and methylenediurea (Rt = 10.8 min).

Analytical Characterization

13C-NMR Spectral Signatures

Key DMU resonances (D2O, 125 MHz):

  • Carbonyl (C=O): 162.1 ppm
  • Hydroxymethyl (-CH2OH): 63.2 ppm
  • Methylene bridges (if present): 44.8 ppm

Quantitative 15N-NMR Analysis

15N-enriched urea allows precise quantification of reaction progress:

Nitrogen Site Chemical Shift (ppm) Assignment
Urea (-NH2) 78.2 Unreacted urea
MMU (-NHCH2OH) 85.6 Monomethylol species
DMU (-N(CH2OH)2) 91.3 Target product
Condensed (-NHCH2N-) 96.8 Methylene bridges

Industrial Applications and Scale-Up Considerations

Urea-Formaldehyde Resin Production

DMU serves as the primary crosslinker in wood adhesives, with its reactivity profile determining resin properties:

DMU Purity (%) Gel Time (min) Shear Strength (MPa) Formaldehyde Emission (ppm)
80 4.2 8.7 0.43
90 3.8 9.5 0.38
95 3.5 10.2 0.29

Surface Modification of Polymers

DMU-functionalized vesicles exhibit enhanced thermal stability:

  • Transition temperature (Tc): Increases from 45°C (unmodified) to 58°C (DMU-coated)
  • Zeta potential: Shifts from -32 mV to -12 mV at pH 7, improving colloidal stability

Chemical Reactions Analysis

Oxymethurea undergoes various chemical reactions, including:

    Oxidation: Oxymethurea can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Oxymethurea can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Slow-Release Fertilizer

One of the primary applications of dimethylolurea is as a slow-release nitrogen source in agriculture. Traditional urea fertilizers often lead to rapid nitrogen leaching, which can cause environmental issues and reduce efficiency. Research has shown that this compound mitigates nitrogen leaching while promoting crop growth.

  • Study Findings : A study demonstrated that applying this compound significantly reduced nitrogen leaching (NH4+_4^+-N, NO3_3^--N) compared to conventional urea. The application of DMU enhanced the yield and nitrogen use efficiency (NUE) in crops such as maize and wheat, indicating its potential as an effective fertilizer alternative .
ParameterUrea ApplicationThis compound Application
NH4+_4^+-N LeachingHighLow
NO3_3^--N LeachingHighLow
Crop Yield (Maize/Wheat)StandardIncreased
Nitrogen Use Efficiency (NUE)StandardImproved

Environmental Benefits

The slow-release nature of this compound not only enhances crop yield but also minimizes the environmental impact associated with excessive nitrogen runoff. This makes it a sustainable choice for modern agricultural practices.

Resin Synthesis

This compound is also utilized in the synthesis of phenolic resins , which are important in various industrial applications such as adhesives, coatings, and composite materials.

  • Co-Condensation Reactions : A study explored the co-condensation reaction between this compound and phenolic compounds. The findings revealed that the presence of this compound significantly influences the formation of ether bonds and methylene bridges within the resin structure. This enhances the mechanical properties of the resulting materials .
Reaction TypeThis compound PresenceResulting Properties
Co-condensation with PhenolYesIncreased strength
Self-condensationYesEnhanced durability

Textile Industry

In textile finishing processes, this compound is employed for creating crease-resistant finishes . Its application improves the fabric's resilience to wrinkling while maintaining softness .

Case Study 1: Agricultural Impact

A field trial conducted on maize crops demonstrated that applying this compound at a rate of 80% nitrogen input resulted in a 25% increase in yield compared to traditional urea applications. The study emphasized improved NUE and reduced nitrogen leaching, showcasing DMU's effectiveness as a fertilizer.

Case Study 2: Resin Development

An investigation into the synthesis of phenolic resins using this compound revealed that varying the concentration of DMU altered the mechanical properties of the resin. The study reported a significant increase in tensile strength and thermal stability with optimal DMU concentrations.

Mechanism of Action

The mechanism of action of oxymethurea involves its interaction with various molecular targets and pathways. The compound exerts its effects by interacting with specific enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which oxymethurea is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Monomethylolurea (MMU)

  • Structure : Contains a single hydroxymethyl group (–CH₂OH) on the urea backbone.
  • Reactivity : Less reactive than DMU due to fewer hydroxymethyl groups. MMU primarily forms linear methylene linkages in UF resins, while DMU enables branching and cyclic structures (e.g., uron) .
  • Mechanism : MMU follows the E1cb pathway for methyleneurea intermediate formation with a higher energy barrier (59.6 kJ/mol) compared to DMU’s condensation reactions .

Trimethylolurea

  • Structure : Features three hydroxymethyl groups, making it more substituted than DMU.
  • Applications : Primarily used in crosslinking starch and cellulose. Unlike DMU, it exhibits higher water solubility and faster nitrogen release in fertilizers .
  • Cyclization : Both DMU and trimethylolurea undergo intra-molecular Michael addition to form uron, but trimethylolurea’s steric hindrance reduces cyclic ether yield (14.7% vs. DMU’s 25.3% linear ethers under F/U = 2/1) .

Methylenediurea (MDU) and Dimethylenetriurea (DMTU)

  • Structure : MDU (C₂H₆N₄O₂) and DMTU (C₃H₈N₆O₃) are oligomers formed via DMU condensation.
  • Nitrogen Release : DMU is cold-water soluble, whereas MDU and DMTU release nitrogen gradually due to lower solubility, enhancing their efficacy as slow-release fertilizers .
  • Thermal Stability : MDU and DMTU exhibit higher thermal stability in UF resins compared to DMU, which decomposes at lower temperatures during resin curing .

Uron

  • Formation : Cyclic ether structure derived from DMU or trimethylolurea via intra-molecular Michael addition.
  • Reactivity : Uron formation from DMU has a lower energy barrier (31.3 kJ/mol) compared to SN2 mechanisms, making it competitive with linear ethers in UF resins .
  • Applications : Uron enhances resin hydrophobicity but reduces mechanical strength compared to linear methylene linkages .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Nitrogen Release Profile
Dimethylolurea C₃H₈N₂O₃ 120.11 UF resins, slow-release fertilizers Moderate (cold-water soluble)
Monomethylolurea C₂H₆N₂O₂ 90.08 UF resin intermediates Fast (high solubility)
Methylenediurea C₂H₆N₄O₂ 130.10 Slow-release fertilizers Slow (low solubility)
Uron C₃H₆N₂O₂ 102.09 Hydrophobic resins Non-nitrogenous

Table 2: Reaction Barriers and Yields

Reaction Energy Barrier (kJ/mol) Yield/Product Dominance Reference
DMU → Uron (Michael addition) 31.3 14.7% uron (F/U = 2/1, 90°C)
MMU → Methyleneurea (E1cb) 59.6 Dominant intermediate in UF
DMU → Linear Ether 31.3 (competitive) 25.3% linear ether (F/U = 2/1)

Biological Activity

Dimethylolurea (DMU) is a derivative of urea that has garnered attention for its diverse biological activities, particularly in the fields of agriculture, toxicology, and polymer chemistry. This article provides a comprehensive overview of its biological effects, including genotoxicity, agricultural applications as a slow-release fertilizer, and its role in polymer synthesis.

1. Genotoxicity and Cytotoxicity

This compound has been evaluated for its genotoxic potential through various assays. A study investigated its effects alongside diazolidinyl urea (DZU) in the Salmonella typhimurium mutagenicity assay and other in vitro tests. The results indicated that DMU induces a concentration-dependent increase in revertants, suggesting mutagenic properties. Specifically, DMU showed a biologically relevant increase in revertants at concentrations ranging from 0.21 to 8.33 micromol per plate .

In micronucleus assays, DMU demonstrated weaker effects compared to DZU but still indicated potential clastogenic activity, particularly in the absence of metabolic activation . The cytotoxic effects were also noted to accompany these clastogenic effects, highlighting the need for caution in its application.

2. Agricultural Applications

Recent research has highlighted DMU's potential as a slow-release nitrogen source in agriculture. A study characterized DMU's structure and confirmed its gradual nitrogen release capability through Fourier transform infrared and nuclear magnetic resonance analyses. This property significantly reduces nitrogen leaching compared to conventional urea applications, promoting higher crop yields and better nitrogen use efficiency (NUE) in maize and wheat .

Table 1: Comparison of Nitrogen Leaching and Crop Yield

Fertilizer TypeNitrogen Leaching (NH4+-N)Crop Yield (Maize/Wheat)NUE
UreaHighBaselineLow
This compoundLowIncreasedHigh

3. Polymer Chemistry

This compound is also significant in polymer chemistry, particularly in the synthesis of adhesives and resins. It participates in co-condensation reactions with phenolic compounds to form amino-phenolic resins. Research indicates that the reactivity of DMU toward phenolic compounds is influenced by pH levels, with optimal bonding occurring under alkaline conditions .

Case Study: Co-Condensation Mechanism

A study on the co-condensation mechanism between DMU and resorcinol revealed that the formation of methylene bridges is facilitated under specific pH conditions. The reaction products were analyzed using NMR spectroscopy, demonstrating varying degrees of reactivity depending on environmental conditions .

4. Conclusion

The biological activity of this compound is multifaceted, encompassing genotoxicity concerns alongside beneficial applications in agriculture and polymer chemistry. While it shows promise as an effective slow-release fertilizer that enhances crop yield and reduces nitrogen leaching, its potential mutagenic effects warrant careful consideration in its usage.

Further research is necessary to fully understand the implications of DMU's biological activity across different applications and to ensure safe practices in its utilization.

Q & A

Q. What are the standard protocols for synthesizing dimethylolurea (DMU) in laboratory settings?

DMU is typically synthesized via the hydroxymethylation of urea with formaldehyde under controlled pH (8–9) and temperature (60–80°C). The reaction proceeds in two steps: initial methylolation to form monomethylolurea (MMU), followed by further hydroxymethylation to DMU. Key parameters include the formaldehyde-to-urea (F/U) molar ratio (optimized at 1.25–1.5) and reaction time (2–4 hours). HPLC analysis is recommended to quantify unreacted urea, MMU, and DMU .

Q. How can DMU be characterized to confirm its structural integrity and purity?

Use a combination of:

  • High-Performance Liquid Chromatography (HPLC) to separate and quantify low-molecular-weight components (e.g., residual urea, MMU) .
  • FTIR Spectroscopy to identify characteristic peaks (e.g., N–H stretching at 3300–3500 cm⁻¹, C=O at 1640–1680 cm⁻¹) .
  • NMR Spectroscopy (¹H and ¹³C) to confirm hydroxymethyl group integration and absence of side products .

Q. What are the primary challenges in stabilizing DMU during storage?

DMU is prone to hydrolysis under acidic or high-humidity conditions, releasing formaldehyde. Stabilization strategies include:

  • Storing at neutral pH (6–8) and low temperatures (4°C).
  • Adding polyalcohols (e.g., ethylene glycol) to form stable acetals, reducing free formaldehyde content .

Advanced Research Questions

Q. How do conflicting data on DMU reactivity arise in cross-linking studies, and how can they be resolved?

Contradictions often stem from variations in:

  • F/U molar ratios : Higher ratios favor DMU formation but increase residual formaldehyde.
  • Catalyst type : Alkaline catalysts (e.g., NaOH) promote hydroxymethylation, while acidic conditions accelerate condensation. Resolution requires systematic control of reaction parameters and cross-validation using HPLC and GPC/SEC to assess molecular weight distribution .

Q. What experimental designs are optimal for studying DMU’s role in formaldehyde scavenging for textile applications?

  • Isothermal titration calorimetry (ITC) to quantify DMU’s binding affinity with free formaldehyde.
  • Accelerated aging tests (e.g., 70°C, 65% RH for 24 hours) to simulate long-term formaldehyde release.
  • Reaction mechanism validation via LC-MS to detect intermediates (e.g., methylene bridges or semiacetals) .

Q. How can computational modeling enhance the understanding of DMU’s thermodynamic stability?

  • Density Functional Theory (DFT) to calculate bond dissociation energies and predict hydrolysis pathways.
  • Molecular Dynamics (MD) simulations to model interactions between DMU and polyalcohols in aqueous environments.
  • Validate models against experimental FTIR and NMR data .

Q. What methodologies address discrepancies in DMU quantification across analytical techniques?

  • Calibration curves using HPLC for low-MW fractions and GPC/SEC for resin oligomers.
  • Standard addition method to correct for matrix effects in complex mixtures.
  • Inter-laboratory validation with reference materials (e.g., CAS 140-95-4) to ensure reproducibility .

Methodological Considerations

Q. How to design a robust protocol for studying DMU’s environmental degradation?

  • Controlled hydrolysis experiments at varying pH (3–10) and temperatures.
  • LC-UV/MS to track formaldehyde and urea byproducts.
  • Ecotoxicological assays (e.g., Daphnia magna toxicity tests) to assess environmental impact .

Q. What statistical approaches are suitable for analyzing DMU synthesis optimization data?

  • Response Surface Methodology (RSM) to model interactions between F/U ratio, temperature, and catalyst concentration.
  • ANOVA to identify significant factors affecting yield and purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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